molecular formula C18H16FN3O2 B1672987 JNJ-10198409 CAS No. 627518-40-5

JNJ-10198409

Cat. No.: B1672987
CAS No.: 627518-40-5
M. Wt: 325.3 g/mol
InChI Key: ZDNURMVOKAERHZ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

JNJ-10198409 selectively inhibits PDGF-BB tyrosine kinase (IC50 = 4.2 nM) . It also inhibits TGF-β1-mediated elongation and stiffening response, and selectively blocks Actn1 activation . The compound interacts with PDGF receptors, which are mainly expressed by cells of mesenchymal origin, such as fibroblasts, pericytes, and vascular smooth muscle cells .

Cellular Effects

This compound has shown to inhibit the growth of neuroblastoma cells without affecting the growth of primary pediatric neural crest-like stem cells . It has also demonstrated antiproliferative activity in several human tumor cell lines . The compound influences cell function by inhibiting the activity of Src family kinases .

Molecular Mechanism

This compound functions by inhibiting the activity of PDGF receptor tyrosine kinases . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibition disrupts the PDGF signaling pathway, which plays a crucial role in cell proliferation, differentiation, migration, and survival .

Temporal Effects in Laboratory Settings

In vitro, this compound has shown to inhibit neuroblastoma cell growth in AlamarBlue assays and rapidly induce apoptotic cell death

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known that the compound inhibits PDGF-BB tyrosine kinase, which plays a key role in various cellular processes .

Transport and Distribution

Pdgf receptors, which this compound targets, are transmembrane proteins , suggesting that the compound likely interacts with cellular membranes.

Subcellular Localization

Given that it targets PDGF receptors, which are located on the cell membrane , it can be inferred that the compound localizes to the cell membrane to exert its effects.

Preparation Methods

The synthesis of JNJ-10198409 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

JNJ-10198409 undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

JNJ-10198409 is unique in its dual mechanism of action, combining antiangiogenic and antiproliferative properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and potency against various kinases, highlighting the uniqueness of this compound in its specific targeting of PDGF-RTK .

Biological Activity

JNJ-10198409 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, primarily targeting PDGFRβ and PDGFRα. It has shown significant potential in preclinical studies for treating various cancers, particularly neuroblastoma, by inducing apoptosis and inhibiting cell proliferation.

This compound operates predominantly through the inhibition of PDGFR signaling pathways. It has been demonstrated to inhibit the phosphorylation of downstream signaling molecules, such as phospholipase C-gamma 1 (PLCγ1), which is crucial in the PDGF signaling cascade. This inhibition leads to reduced tumor growth and survival in cancer cells.

In Vitro Studies

In vitro studies have highlighted the compound's efficacy against neuroblastoma cell lines. The following table summarizes key findings from these studies:

Cell LineEC50 (nM)Mechanism of ActionRemarks
SK-N-AS20Induces apoptosisSelectively inhibits neuroblastoma cells
IMR-3210Induces apoptosisEffective against established cell lines
NB15392Inhibits self-renewalTargets tumor-initiating cells

The compound displayed selective cytotoxicity towards neuroblastoma cells while sparing primary pediatric neural crest-like stem cells (SKPs), indicating its potential for targeted therapy with minimal off-target effects .

In Vivo Studies

In vivo pharmacodynamic activity was validated using a nude mouse xenograft model of human LoVo colon cancer. The study revealed that this compound significantly suppressed PDGF-RTK signaling in tumor tissues, as evidenced by a dose-dependent decrease in the ratio of phosphorylated to total PLCγ1 .

Key Findings:

  • Dosage : Administered orally at doses of 25, 50, and 100 mg/kg.
  • Outcome : Statistically significant differences in ph-PLC/pan-PLC ratios were observed among treatment groups.
  • Implication : Effective in reducing tumor growth by targeting PDGF signaling pathways.

Comparative Efficacy

This compound has been compared with other kinase inhibitors, particularly focusing on its selectivity and potency. The following table outlines its IC50 values against various kinases:

KinaseIC50 (nM)
PDGFRβ4.2
PDGFRα45
c-Abl22
c-Src100-378
Lck100
Fyn378

These data indicate that this compound is a potent inhibitor of PDGFRs and also exhibits activity against Src family kinases, which are implicated in various malignancies .

Neuroblastoma Therapy

Neuroblastoma is a challenging pediatric cancer with poor prognosis in advanced stages. This compound has emerged as a promising candidate for targeted therapy due to its selective action on neuroblastoma cells. A recent study demonstrated that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy, suggesting a potential strategy for improving treatment outcomes in high-risk patients .

Future Directions

Further research is warranted to explore combination therapies involving this compound and to assess its long-term efficacy and safety in clinical settings. The ongoing investigations aim to establish optimal dosing regimens and to evaluate the compound's impact on tumor microenvironments.

Properties

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNURMVOKAERHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430890
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627518-40-5
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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